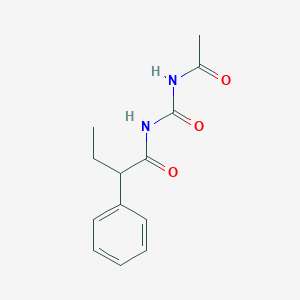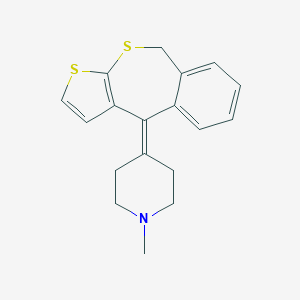
Pipethiadene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pipethiadene is a chemical compound that belongs to the class of phenothiazine derivatives. It has been of significant interest to the scientific community due to its potential applications in various fields, including medical research.
作用機序
Pipethiadene exerts its pharmacological effects by blocking dopamine receptors in the brain, particularly the D2 receptor subtype. This leads to a decrease in dopamine activity, resulting in its antipsychotic and sedative effects. Additionally, pipethiadene has been shown to have affinity for other neurotransmitter receptors, including serotonin and histamine receptors, which may contribute to its therapeutic effects.
生化学的および生理学的効果
Pipethiadene has been shown to have several biochemical and physiological effects. It has been demonstrated to decrease dopamine turnover in the brain, reduce the activity of the mesolimbic dopamine system, and decrease the release of prolactin from the pituitary gland. Additionally, pipethiadene has been shown to have sedative effects, reducing the activity of the central nervous system and inducing sleep.
実験室実験の利点と制限
Pipethiadene has several advantages and limitations for use in laboratory experiments. Its high affinity for dopamine receptors makes it a useful tool for studying the dopamine receptor system. Additionally, its sedative effects make it useful for studying sleep and circadian rhythms. However, its potential side effects, including hypotension and extrapyramidal symptoms, must be considered when using pipethiadene in experiments.
将来の方向性
There are several potential future directions for research involving pipethiadene. One area of interest is the development of more selective dopamine receptor antagonists with fewer side effects. Additionally, pipethiadene may have potential applications in the treatment of drug addiction, as it has been shown to reduce the rewarding effects of drugs of abuse. Finally, further research is needed to fully elucidate the mechanisms underlying pipethiadene's therapeutic effects and to develop more effective treatments for psychiatric and neurological disorders.
合成法
Pipethiadene can be synthesized via several methods, including the reaction of phenothiazine with ethylene oxide and subsequent reduction of the resulting product. Another method involves the reaction of phenothiazine with 1,2-dibromoethane in the presence of a base, followed by reduction with sodium borohydride. The purity and yield of the synthesized pipethiadene can be improved by recrystallization and chromatography techniques.
科学的研究の応用
Pipethiadene has been extensively studied for its potential applications in medical research, particularly in the field of neuroscience. It has been shown to have antipsychotic, sedative, and antiemetic effects, making it a promising candidate for the treatment of various psychiatric and neurological disorders. Additionally, pipethiadene has been investigated for its potential use as a probe for studying the dopamine receptor system.
特性
CAS番号 |
15053-99-3 |
|---|---|
製品名 |
Pipethiadene |
分子式 |
C18H19NS2 |
分子量 |
313.5 g/mol |
IUPAC名 |
1-methyl-4-(5H-thieno[2,3-c][2]benzothiepin-10-ylidene)piperidine |
InChI |
InChI=1S/C18H19NS2/c1-19-9-6-13(7-10-19)17-15-5-3-2-4-14(15)12-21-18-16(17)8-11-20-18/h2-5,8,11H,6-7,9-10,12H2,1H3 |
InChIキー |
VZWWTHTUQTYAGH-UHFFFAOYSA-N |
SMILES |
CN1CCC(=C2C3=C(SCC4=CC=CC=C42)SC=C3)CC1 |
正規SMILES |
CN1CCC(=C2C3=C(SCC4=CC=CC=C42)SC=C3)CC1 |
その他のCAS番号 |
15053-99-3 |
同義語 |
1-methyl-4-thieno(2,3-c)(2)-benzothiepin-4(9H)-ylidene piperidine pipethiaden pipethiadene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



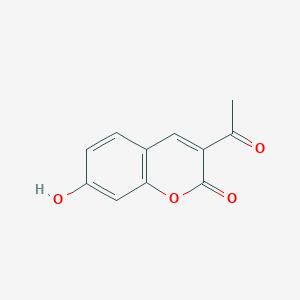
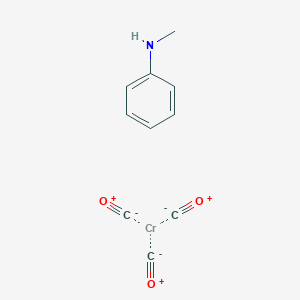
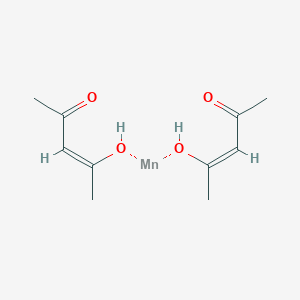
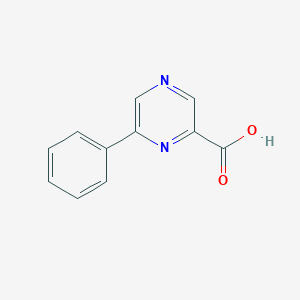
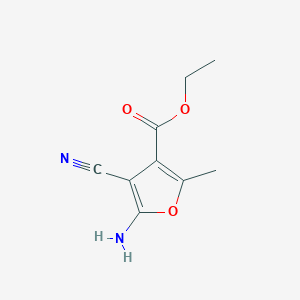
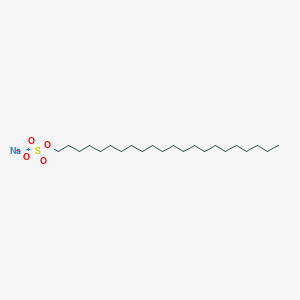
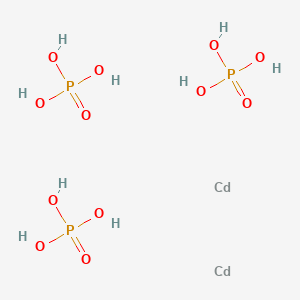
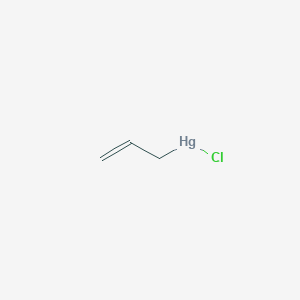
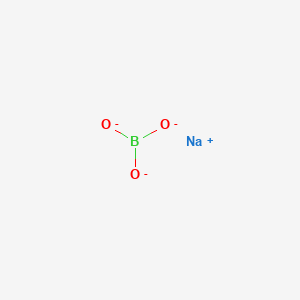
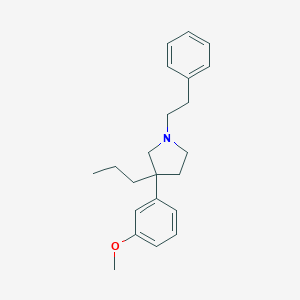
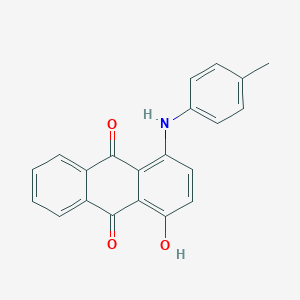
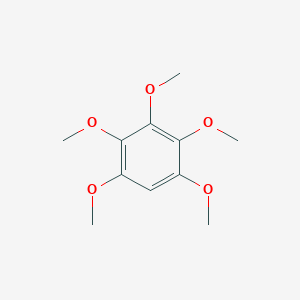
![4-Methylthieno[2,3-b]pyridine](/img/structure/B83488.png)
